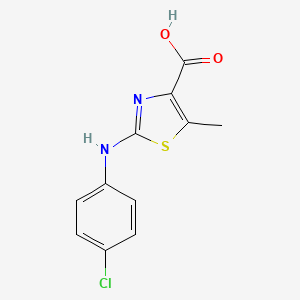

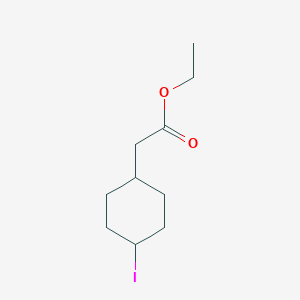

![molecular formula C10H13ClFNO B1405281 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride CAS No. 1864057-70-4](/img/structure/B1405281.png)

3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride

Descripción general

Descripción

“3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride” is a chemical compound used in scientific research . It has a CAS Number of 63843-78-7 . The compound has a molecular weight of 203.64 .

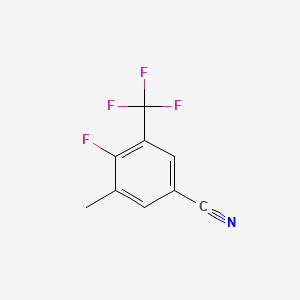

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H10FNO.ClH/c10-7-1-3-8(4-2-7)12-9-5-11-6-9;/h1-4,9,11H,5-6H2;1H . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .Aplicaciones Científicas De Investigación

1. Synthesis of Novel Compounds

The compound 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride has been utilized in the synthesis of various novel compounds. For instance, a study reports the synthesis of 3-mercapto-1-(1,3-thiazolin-2-yl)azetidine hydrochloride, highlighting its potential for industrialization due to the mild conditions, easy manipulation, and high purity of the product (Zhang Zhi-bao, 2011).

2. Development of Pharmaceutical Agents

This compound plays a significant role in the development of pharmaceutical agents. An example is the synthesis and ligand binding of tropane ring analogues of paroxetine, which is a selective serotonin reuptake inhibitor. This indicates its relevance in the creation of antidepressants (Keverline-Frantz et al., 1998).

3. Antioxidant Activity

Research on Schiff bases and azetidines derived from phenyl urea derivatives, which include this compound, indicates their potential in in-vitro antioxidant activities. This study points towards the compound's significance in medicinal chemistry (Nagavolu et al., 2017).

4. Antibacterial Applications

The compound has also been explored in the field of antibacterial agents. Research on 7-azetidinylquinolones as antibacterial agents demonstrates the effects of the azetidine moiety on the potency and physicochemical properties of quinolones, suggesting its use in developing new antibacterial drugs (Frigola et al., 1994).

5. Neurotransmitter Receptor Studies

This compound is instrumental in studies involving neurotransmitter receptors. An example is the synthesis of 2-fluoro-3-[2(S)-2-azetidinylmethoxy]pyridine for positron emission tomography ligands for nicotinic receptors, which offers insights into the functioning of these receptors (Doll et al., 1999).

6. Synthesis of Azetidine Derivatives

Research on synthesizing cis-3,4-disubstituted piperidines through ring transformation of 2-(2-mesyloxyethyl)azetidines illustrates the versatility of this compound in producing a variety of azaheterocycles, relevant in medicinal chemistry (Mollet et al., 2011).

7. Enzyme Inhibition Studies

The compound is used in enzyme inhibition studies, as seen in the synthesis of fluorine and iodine analogues of clorgyline, which are potent inhibitors of monoamine oxidase A, suggesting therapeutic applications in psychiatric disorders (Ohmomo et al., 1991).

8. Development of Enamines

The compound's utility extends to the development of enamines, as evidenced by the synthesis of 2-(dichloromethylene)azetidines, stable strained cyclic enamines, indicating its potential in organic synthesis (Mangelinckx et al., 2008).

Mecanismo De Acción

Target of Action

The primary target of 3-[(4-Fluorophenoxy)methyl]azetidine hydrochloride is the α7 nicotinic acetylcholine receptor . This receptor is a type of nicotinic acetylcholine receptor, which is a class of pentameric ligand-gated ion channels in the brain and body that are responsive to the neurotransmitter acetylcholine.

Mode of Action

This compound interacts with its target, the α7 nicotinic acetylcholine receptor, as a positive allosteric modulator . This means it binds to a site on the receptor that is distinct from the primary (orthosteric) site where acetylcholine binds. This allosteric binding enhances the receptor’s response to acetylcholine, increasing the flow of ions through the channel and thereby amplifying the cellular response .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

3-[(4-fluorophenoxy)methyl]azetidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIFDRJVFRCXFTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)COC2=CC=C(C=C2)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]phenylacetylene](/img/structure/B1405201.png)

![3-ethylbenzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate](/img/structure/B1405202.png)

![3-(Thiophen-2-ylmethyl)-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1405207.png)

![ethyl 2-(2-imino-6-methylbenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B1405220.png)